

# An In-depth Technical Guide to N-alpha-Fmoc-O-trityl-D-homoserine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fmoc-D-Hse(Trt)-OH*

Cat. No.: *B557665*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-alpha-Fmoc-O-trityl-D-homoserine, a critical amino acid derivative for advanced peptide synthesis. Below, you will find its key chemical properties, applications in research and drug development, and a detailed workflow for its use in solid-phase peptide synthesis (SPPS).

## Core Compound Data

N-alpha-Fmoc-O-trityl-D-homoserine is a protected amino acid derivative essential for the stepwise synthesis of peptides. The N-terminal alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, while the side-chain hydroxyl group is protected by a trityl (Trt) group. This dual protection scheme is fundamental to the widely used Fmoc-based solid-phase peptide synthesis strategy.

Property	Value	Reference
Molecular Formula	C38H33NO5	[1][2]
Molecular Weight	583.67 g/mol	[1]
Appearance	White to off-white powder or crystals	[1][2]
Purity (Typical)	≥98.0% (HPLC)	[1]
Melting Point	63-67 °C	[1]
Storage Temperature	2-8°C	[1]
Solubility	Soluble in DMF	The trityl group enhances solubility, facilitating efficient coupling reactions in peptide synthesis.[2][3]
Synonyms	Fmoc-D-Hse(Trt)-OH, Fmoc-D-Homoser(Trt)-OH	[1]

## Applications in Research and Drug Development

N-alpha-Fmoc-O-trityl-D-homoserine is a specialized building block with significant applications in the synthesis of complex peptides for various research and therapeutic purposes.

- Peptide Synthesis:** The primary application of this compound is as a protected amino acid in solid-phase peptide synthesis (SPPS).[2][3] The Fmoc group provides temporary protection of the N-terminus, which can be removed under mild basic conditions, while the acid-labile trityl group offers robust protection for the homoserine side chain.[4][5] This orthogonal protection strategy allows for the precise and sequential addition of amino acids to a growing peptide chain.[6]
- Drug Development:** It plays a crucial role in the development of novel peptide-based therapeutics.[2][3] The incorporation of non-natural amino acids like D-homoserine can enhance the metabolic stability and bioavailability of drug candidates.

- Bioconjugation: This derivative is utilized in bioconjugation techniques, enabling the linkage of synthetic peptides to other biomolecules, such as proteins or antibodies, to create targeted drug delivery systems or diagnostic tools.[\[2\]](#)[\[3\]](#)

## Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS) Workflow

The following is a generalized, step-by-step protocol for the incorporation of N-alpha-Fmoc-O-trityl-D-homoserine into a peptide sequence using an automated peptide synthesizer.

### Materials:

- Resin (e.g., 2-chlorotrityl chloride, Wang, or Rink Amide resin)
- N-alpha-Fmoc-O-trityl-D-homoserine
- Other required Fmoc-protected amino acids
- Coupling agent (e.g., HCTU, HATU/HOAt)
- Base (e.g., collidine, NMM, or DIEA)
- Deprotection solution: 20% piperidine in dimethylformamide (DMF)
- Washing solvent: DMF
- Cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIPS))
- Precipitation solvent: Methyl t-butyl ether

### Methodology:

- Resin Preparation: The synthesis begins with a solid support (resin), which is swelled in DMF for approximately one hour.[\[7\]](#)
- First Amino Acid Coupling (if applicable): If N-alpha-Fmoc-O-trityl-D-homoserine is the first amino acid, it is coupled to the resin.

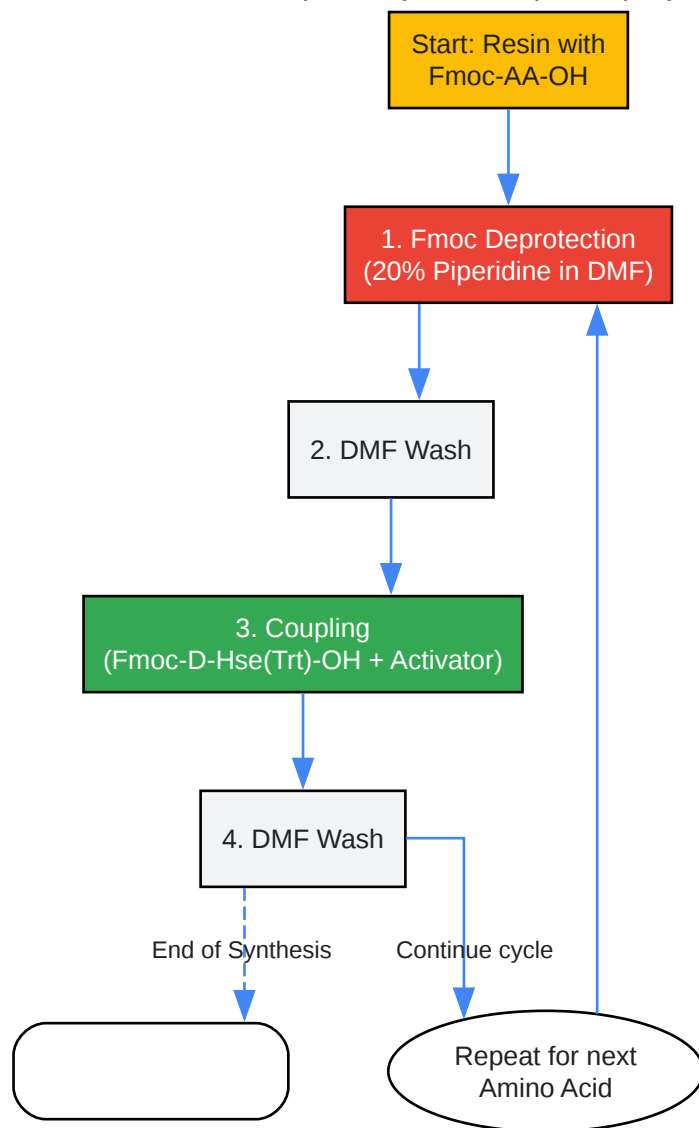
- **Fmoc-Deprotection:** The Fmoc group on the resin-bound amino acid is removed by treating the resin with a 20% piperidine solution in DMF.<sup>[6][7]</sup> This exposes the N-terminal amine for the next coupling reaction. This step is followed by extensive washing with DMF to remove residual piperidine.
- **Amino Acid Activation and Coupling:** N-alpha-Fmoc-O-trityl-D-homoserine is pre-activated using a coupling agent (like HCTU) and a base (like collidine) in DMF. This activated amino acid solution is then added to the resin, and the mixture is agitated to facilitate the coupling reaction, forming a new peptide bond.<sup>[7]</sup> Coupling times can range from 1 to 12 hours.<sup>[7]</sup>
- **Washing:** After the coupling is complete, the resin is washed thoroughly with DMF to remove any unreacted reagents.
- **Chain Elongation:** Steps 3-5 are repeated for each subsequent amino acid in the desired peptide sequence until the synthesis is complete.
- **Final Fmoc Removal:** After the last amino acid has been coupled, the final Fmoc group is removed using the 20% piperidine in DMF solution.<sup>[7]</sup>
- **Cleavage and Global Deprotection:** The synthesized peptide is cleaved from the resin, and all side-chain protecting groups (including the trityl group) are removed simultaneously. This is typically achieved by treating the peptide-resin with a strong acid cocktail, such as TFA containing scavengers (e.g., TIPS) to prevent side reactions.<sup>[6][7]</sup>
- **Peptide Precipitation and Purification:** The cleaved peptide is precipitated from the cleavage mixture using cold methyl t-butyl ether.<sup>[6]</sup> The crude peptide is then typically purified using high-performance liquid chromatography (HPLC).

## Workflow and Chemistry Visualization

The following diagrams illustrate the key chemical structures and the overall workflow for utilizing N-alpha-Fmoc-O-trityl-D-homoserine in peptide synthesis.

*Key Protecting Groups and Core Structure.*

## Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle



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Workflow for incorporating **Fmoc-D-Hse(Trt)-OH** in SPPS.

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#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)